4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one
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Overview
Description
Aluminum acetylacetonate, also known as aluminum 2,4-pentanedionate, is a coordination complex derived from the reaction of aluminum ions with acetylacetone. This compound is characterized by its chelate structure, where the acetylacetonate ligands form a six-membered ring with the aluminum ion at the center. It is widely used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized through several methods. One common approach involves the reaction of aluminum chloride with acetylacetone in the presence of a base. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ] The reaction is typically carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: In industrial settings, aluminum acetylacetonate is often produced by reacting aluminum powder with acetylacetone under controlled conditions. The process involves heating the mixture to around 65°C and maintaining the pH at a specific level using sulfuric acid and sodium hydroxide. The product is then purified through washing and drying .
Chemical Reactions Analysis
Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Aluminum metal.
Substitution: Various aluminum-ligand complexes
Scientific Research Applications
Aluminum acetylacetonate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of aluminum-containing compounds and as a catalyst in organic reactions.
Biology: It is used in the preparation of biomaterials and as a reagent in biochemical assays.
Industry: It is employed in the production of coatings, ceramics, and as a precursor in chemical vapor deposition processes
Mechanism of Action
The mechanism by which aluminum acetylacetonate exerts its effects involves the formation of stable chelate rings with aluminum ions. These rings enhance the stability and reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
- Zinc acetylacetonate
- Iron acetylacetonate
- Copper acetylacetonate
- Nickel acetylacetonate
Comparison: Aluminum acetylacetonate is unique due to its high thermal stability and reactivity, making it suitable for high-temperature applications such as chemical vapor deposition. Compared to other metal acetylacetonates, it offers a balance of stability and reactivity, which is advantageous in various industrial and research applications .
Properties
Molecular Formula |
C15H21AlO6 |
---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
4-[bis(4-oxopent-2-en-2-yloxy)alumanyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
KILURZWTCGSYRE-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
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